3-(furan-2-yl)-1H-pyrazole 3-(furan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 32332-98-2
VCID: VC21316337
InChI: InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
SMILES: C1=COC(=C1)C2=CC=NN2
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

3-(furan-2-yl)-1H-pyrazole

CAS No.: 32332-98-2

Cat. No.: VC21316337

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

3-(furan-2-yl)-1H-pyrazole - 32332-98-2

Specification

CAS No. 32332-98-2
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 5-(furan-2-yl)-1H-pyrazole
Standard InChI InChI=1S/C7H6N2O/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
Standard InChI Key XHTWJTDNZKWQON-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC=NN2
Canonical SMILES C1=COC(=C1)C2=CC=NN2

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(Furan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring (C₃H₃N₂) fused to a furan heterocycle (C₄H₃O) at the 3-position. The planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the nitrogen atoms in the pyrazole ring enable hydrogen bonding . Key properties include:

PropertyValue
Molecular formulaC₇H₆N₂O
Molecular weight134.14 g/mol
Hydrogen bond donors1 (N-H)
Hydrogen bond acceptors3 (2N, 1O)
Topological polar surface area41.6 Ų

The furan ring’s electron-rich oxygen atom enhances solubility in polar solvents, with a logP value of 1.82, indicating moderate lipophilicity .

Synthesis and Chemical Modifications

Conventional Synthesis Routes

The most widely reported method involves a Claisen-Schmidt condensation followed by cyclization:

  • Chalcone Intermediate: Reacting furfural with substituted acetophenones in ethanol yields α,β-unsaturated ketones .

  • Cyclization: Treating chalcones with hydrazine hydrate in the presence of silver triflate (AgOTf) as a catalyst forms 3-(furan-2-yl)-4,5-dihydro-1H-pyrazoles. Subsequent oxidation with iodine or DDQ yields the fully aromatic pyrazole .

Example:

Furfural+4-NitroacetophenoneEtOH, 48hChalconeN2H4,AgOTf3-(Furan-2-yl)-1H-pyrazole derivative\text{Furfural} + \text{4-Nitroacetophenone} \xrightarrow{\text{EtOH, 48h}} \text{Chalcone} \xrightarrow{\text{N}_2\text{H}_4, \text{AgOTf}} \text{3-(Furan-2-yl)-1H-pyrazole derivative}

Yields range from 65–85%, with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring improving reaction efficiency .

Industrial-Scale Production

While large-scale synthesis remains underexplored, microwave-assisted and flow-chemistry protocols have reduced reaction times from 48 hours to <2 hours, enhancing scalability .

Biological Activities

Antimicrobial Effects

Derivatives of 3-(furan-2-yl)-1H-pyrazole demonstrate broad-spectrum activity against bacterial and fungal strains :

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against C. albicans
4-Nitro derivative12.5256.25
4-Chloro derivative255012.5
Parent compound5010025

The 4-nitro derivative exhibited the highest potency due to enhanced electron-withdrawing effects, which stabilize ligand-enzyme interactions .

Anticancer Mechanisms

Theoretical studies using density functional theory (DFT) and molecular docking reveal that 3-(furan-2-yl)-1H-pyrazole derivatives inhibit lung cancer cell proliferation by:

  • EGFR Kinase Inhibition: Binding affinity (ΔG = -9.8 kcal/mol) to the ATP-binding site of EGFR (PDB: 1M17), disrupting signal transduction .

  • Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio (2.8-fold increase in A549 cells) .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (-NO₂, -CF₃) enhance antimicrobial and anticancer effects by 3–5-fold compared to electron-donating groups (-OCH₃) .

  • Furan Orientation: The 2-position furan substitution optimizes steric compatibility with hydrophobic enzyme pockets .

Computational and Pharmacokinetic Profiles

DFT calculations at the B3LYP/6-311++G(d,p) level indicate:

  • HOMO-LUMO Gap: 4.8 eV, suggesting high kinetic stability .

  • Drug-Likeness: Compliance with Lipinski’s rules (MW < 500, logP < 5), with predicted intestinal absorption >80% .

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